molecular formula C23H24N2O4S B2657181 (4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone CAS No. 1219914-34-7

(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone

Cat. No. B2657181
CAS RN: 1219914-34-7
M. Wt: 424.52
InChI Key: LHDKVFBFIFUNDA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, the synthesis of organoselenium compounds incorporating a benzo[d][1,3]dioxole subunit has been achieved . The process involved the treatment of piperonal with NaHSe in the presence of piperidine hydrochloride, and ethanol as solvent .


Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar, with a dihedral angle of 53.5 . One carbon–oxygen double bond exists in the compound, the C-O double bond distance (C13 O2) is 1.173(4) Å .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse, depending on the conditions and reagents used. For example, diselenide synthesized from similar compounds was transformed into various synthetically important unsymmetrical monoselenides by cleavage of the Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .

Scientific Research Applications

Anticancer Properties

The compound’s structural features suggest potential anticancer activity. Researchers have synthesized similar benzo[d][1,3]dioxole derivatives and evaluated their effects on cancer cells. These compounds exhibit selectivity between cancer cells and normal cells, making them promising candidates for further investigation .

Antimicrobial Activity

Given the increasing threat of antimicrobial resistance, novel compounds with antimicrobial properties are crucial. The compound’s unique structure could contribute to its effectiveness against bacteria, fungi, or other pathogens. Researchers may explore its potential as an antimicrobial agent .

COX-2 Inhibition

Cyclooxygenase-2 (COX-2) inhibitors play a role in managing inflammation and pain. Some benzo[d][1,3]dioxole derivatives have demonstrated COX-2 inhibitory activity. Investigating whether our compound shares this property could be valuable for drug development .

Vasodilatory Effects

A bioactive compound related to benzo[d][1,3]dioxole, known as LASSBio-294, has shown inotropic and vasodilatory effects. Researchers might explore whether our compound exhibits similar cardiovascular effects .

Ligand Chemistry

The compound’s piperazine moiety suggests potential interactions with biological receptors. Researchers could investigate its binding affinity to specific receptors, potentially leading to ligand-based therapies .

Semiconducting Materials

Organoselenium compounds have been explored for their semiconducting properties. Our compound’s unique combination of functional groups could make it an interesting candidate for use in electronic devices or sensors .

Future Directions

The future directions for the research and development of this compound could involve exploring its potential applications in various fields, such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis . Further studies could also focus on its safety and hazards, as well as its physical and chemical properties.

properties

IUPAC Name

[2-(1,3-benzodioxol-5-yl)cyclopropyl]-[4-(2-methylsulfanylbenzoyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-30-21-5-3-2-4-16(21)22(26)24-8-10-25(11-9-24)23(27)18-13-17(18)15-6-7-19-20(12-15)29-14-28-19/h2-7,12,17-18H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHDKVFBFIFUNDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)N2CCN(CC2)C(=O)C3CC3C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(2-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonyl)piperazin-1-yl)(2-(methylthio)phenyl)methanone

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